molecular formula C19H19N5O2 B12245093 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B12245093
M. Wt: 349.4 g/mol
InChI Key: WOHFCFFPMGRCBM-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling of the Oxadiazole and Azetidine Units: The final step involves coupling the oxadiazole and azetidine units through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: Both the phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring could yield phenol derivatives, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The azetidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • (3-phenyl-1,2,4-oxadiazol-5-yl)methanol
  • ®-2-(3-(5-((4-bromophenyl)(1,3-dimethylazetidin-3-yl)(hydroxy)methyl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-2-ol

Uniqueness

What sets 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide apart from similar compounds is its unique combination of the oxadiazole and azetidine rings, along with the phenyl and pyridine substituents. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide

InChI

InChI=1S/C19H19N5O2/c25-17(21-15-12-24(13-15)16-8-4-5-11-20-16)9-10-18-22-19(23-26-18)14-6-2-1-3-7-14/h1-8,11,15H,9-10,12-13H2,(H,21,25)

InChI Key

WOHFCFFPMGRCBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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